molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

货号 B000751
CAS 编号: 76-25-5
分子量: 434.5 g/mol
InChI 键: YNDXUCZADRHECN-JNQJZLCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triamcinolone acetonide involves complex chemical reactions, primarily focusing on enhancing its efficacy and stability for medical use. One notable method involves labeling triamcinolone acetonide with carbon-11 for use in PET studies. This process includes using labeled acetone as a synthetic intermediate, which reacts with triamcinolone to produce the acetonide, indicating a sophisticated synthesis process that ensures the compound's effectiveness and suitability for diagnostic applications (Berridge, Cassidy, & Bordeaux, 1994).

Molecular Structure Analysis

The molecular structure of triamcinolone acetonide plays a critical role in its pharmacokinetics and pharmacodynamics. Its structure allows for a potent anti-inflammatory effect, estimated to be 40 times greater than cortisone or hydrocortisone. This high degree of effectiveness is attributed to its specific molecular configuration, which has been optimized through synthetic processes to enhance its anti-inflammatory properties while minimizing potential side effects (Smith, Zawisza, & Blank, 1958).

Chemical Reactions and Properties

Triamcinolone acetonide undergoes various chemical reactions based on its environment and formulation. For instance, in the presence of electrospraying techniques, its crystallinity decreases significantly, indicating a transformation that could influence its delivery and efficacy when applied topically or intravitreally. Such modifications are crucial for developing formulations that maximize therapeutic benefits while reducing risks (Jahangiri et al., 2014).

Physical Properties Analysis

The physical properties of triamcinolone acetonide, including its solubility and stability, are essential for its effective use in medical treatments. These properties are influenced by the formulation and the presence of preservatives, such as benzyl alcohol, which may have retinal toxicity. The development of alternative formulations, such as those based on lipid nanocapsules, aims to enhance the drug's bioavailability and reduce potential toxicity, illustrating the importance of physical properties in the drug's clinical application (Formica et al., 2020).

Chemical Properties Analysis

Understanding triamcinolone acetonide's chemical properties is crucial for optimizing its therapeutic effects. The compound's interaction with cellular receptors, its absorption profile, and its metabolism are all influenced by its chemical characteristics. Studies have shown that triamcinolone acetonide can regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form, highlighting the drug's mechanism of action at the molecular level and its potential for targeted therapy (McIntyre & Samuels, 1985).

科学研究应用

1. Topical Ocular Delivery

  • Application Summary: TA is used in the treatment of posterior ocular diseases, such as inflammation, posterior uveitis, and diabetic macular edema . The aim of this research was to prepare TA-loaded solid lipid nanoparticles (TA-SLNs) and in situ gel (TA-SLN-IG) formulations for delivery into the deeper ocular tissues through the topical route .
  • Methods of Application: TA-SLNs were prepared by hot homogenization and ultrasonication method using glyceryl monostearate and Compritol ® 888ATO as solid lipids and Tween ® 80 and Pluronic ® F-68 as surfactants . TA-SLNs were optimized and converted to TA-SLN-IG by the inclusion of gellan gum and evaluated for their rheological properties .
  • Results: The transcorneal permeability of TA-SLN and TA-SLN-IG was 10.2 and 9.3-folds higher compared to TA-C . TA-SLN-IG showed maximum tear concentration at 2 h, indicating an improved pre-corneal residence time, as well as higher concentrations in aqueous humor, vitreous humor and cornea at 6 h, suggesting sustained delivery of the drug into the anterior and posterior segment ocular tissues, when compared to TA-SLN and TA-C .

2. Drug Retention in Knees after Intra-Articular Injection

  • Application Summary: A novel polymeric microsphere (MS) containing micronized TA in a crystalline state was structured to provide extended drug retention in joints after intra-articular (IA) injection .
  • Methods of Application: Microcrystals with a median diameter of 1.7 μm were prepared by ultra-sonication method, and incorporated into poly (lactic- co -glycolic acid)/poly (lactic acid) (PLGA/PLA) MSs using spray-drying technique .
  • Results: The novel system offered prolonged drug retention in rat joints, providing quantifiable TA remains over 28 days . Whereas, over 95% of IA TA was removed from joints within seven days, after injection of the marketed product . Systemic exposure of the steroidal compound was drastically decreased with the MSs, with <50% systemic exposure compared to that with the marketed product .

3. Treatment of Posterior Segment Diseases

  • Application Summary: TA is the most frequently used intraocular synthetic corticosteroid . Using nanoparticle-based TA delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases .
  • Methods of Application: From these novel delivery systems, topical liposomes have been the most promising .
  • Results: The results or outcomes of this application are not specified in the source .

4. Evolution of TA Therapeutic Use in Retinal Diseases

  • Application Summary: TA is frequently used as an intraocular synthetic corticosteroid . Nanoparticle-based TA delivery systems have been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases .
  • Methods of Application: Among these novel delivery systems, topical liposomes have been the most promising strategy .
  • Results: This review exhibits the evolution of TA drug and its results in treating posterior segment diseases using diverse delivery platforms .

5. Development of TA Nanocrystals for Ocular Administration

  • Methods of Application: Self-dispersible TA-NC were prepared by the bead milling technique followed by spray-drying .
  • Results: The subconjunctival administration of TA-NC in albino male white rabbits showed no clinical signs of ocular damage . In vivo studies proved that treatment with self-dispersible TA-NC alleviated the inflammatory response in the anterior chamber and iris in EUI rabbit eyes .

6. Controlled Release of TA from Polyurethane Implants

  • Application Summary: The PU implants allowed controlled and sustained-release of the TA for long duration .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: This demonstrates an alternative therapeutic option to treat locally different inflammatory-angiogenesis pathologies, such as arthritis, ocular and neuroinflammatory disorders .

7. Evolution of TA Therapeutic Use in Retinal Diseases

  • Application Summary: TA is frequently used as an intraocular synthetic corticosteroid . Nanoparticle-based TA delivery systems have been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases .
  • Methods of Application: Among these novel delivery systems, topical liposomes have been the most promising strategy .
  • Results: This review exhibits the evolution of TA drug and its results in treating posterior segment diseases using diverse delivery platforms .

8. Development of TA Nanocrystals for Ocular Administration

  • Methods of Application: Self-dispersible TA-NC were prepared by the bead milling technique followed by spray-drying .
  • Results: The subconjunctival administration of TA-NC in albino male white rabbits showed no clinical signs of ocular damage . In vivo studies proved that treatment with self-dispersible TA-NC alleviated the inflammatory response in the anterior chamber and iris in EUI rabbit eyes .

9. Controlled Release of TA from Polyurethane Implants

  • Application Summary: The PU implants allowed controlled and sustained-release of the TA for long duration , demonstrating an alternative therapeutic option to treat locally different inflammatory-angiogenesis pathologies, such as arthritis, ocular and neuroinflammatory disorders .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results: This demonstrates an alternative therapeutic option to treat locally different inflammatory-angiogenesis pathologies, such as arthritis, ocular and neuroinflammatory disorders .

未来方向

Triamcinolone acetonide is commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone . Future research may focus on developing new formulations of this drug for different therapeutic uses .

属性

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021371
Record name Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone Acetonide

CAS RN

76-25-5
Record name Triamcinolone acetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone acetonide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIAMCINOLONE ACETONIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-α-fluoro-11-β,21-dihydroxy-16-α,17-α-isopropylidenedioxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F446C597KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triamcinolone acetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone acetonide
Reactant of Route 3
Triamcinolone acetonide
Reactant of Route 4
Triamcinolone acetonide
Reactant of Route 5
Triamcinolone acetonide
Reactant of Route 6
Triamcinolone acetonide

Citations

For This Compound
72
Citations
JB Jonas - Ophthalmic research, 2006 - karger.com
… that intravitreal triamcinolone acetonide may be useful to … triamcinolone acetonide compared with patients of control groups without intravitreal injections of triamcinolone acetonide …
Number of citations: 219 karger.com
TS Wong, JZH Li, S Chen, JYW Chan, W Gao - Frontiers in Medicine, 2016 - frontiersin.org
… Triamcinolone acetonide (TAC) is traditionally employed in treating keloid scars. In this study, we aim to evaluate the effectiveness of TAC and compare it with other common therapy …
Number of citations: 73 www.frontiersin.org
CM Jermak, JT Dellacroce, J Heffez… - Survey of ophthalmology, 2007 - Elsevier
… Triamcinolone acetonide has been effectively used in ocular therapeutics for over 50 years. … This comprehensive review discusses the pharmacokinetics of triamcinolone acetonide and …
Number of citations: 182 www.sciencedirect.com
RH Schindler, D Chandler, R Thresher… - American journal of …, 1982 - Elsevier
… of triamcinolone acetonide would be necessary in eyes that underwent vitrectomy, compared with normal eyes. Intravitreally injected triamcinolone acetonide … of triamcinolone acetonide …
Number of citations: 338 www.sciencedirect.com
BW McCuen II, M Bessler, Y Tano, D Chandler… - American journal of …, 1981 - Elsevier
… injection of 1 mg of triamcinolone acetonide; the other eye … lack of ocular toxicity of triamcinolone acetonide in the rabbit. … ocular toxicity of triamcinolone acetonide after intravitreal …
Number of citations: 413 www.sciencedirect.com
LM Smithen, MD Ober, L Maranan… - American journal of …, 2004 - Elsevier
… A retrospective case review was performed to identify all patients who received an intravitreal injection of triamcinolone acetonide (Kenalog, 40,Bristol Meyers Squibb, New Jersey) in a …
Number of citations: 389 www.sciencedirect.com
JB Jonas, I Kreissig, R Degenring - British journal of ophthalmology, 2003 - bjo.bmj.com
… injection of 25 mg triamcinolone acetonide. Mean follow up time … injections of triamcinolone acetonide showed only an … injections of 25 mg of triamcinolone acetonide, an IOP elevation …
Number of citations: 645 bjo.bmj.com
HS Chin, TS Park, YS Moon, JH Oh - Retina, 2005 - journals.lww.com
… about intravitreal triamcinolone acetonide concentrations in … measurement of triamcinolone acetonide crystal by fundus … clearance of intravitreal triamcinolone acetonide in vitrectomized …
Number of citations: 274 journals.lww.com
K Thongprasom, L Luangjarmekorn… - Journal of oral …, 1992 - Wiley Online Library
Twenty patients with oral lichen planus and topically treated with fluocinolone acetonide in orabase 0.1% (FAO) were compared with 20 treated with triamcinolone acetonide in orabase …
Number of citations: 302 onlinelibrary.wiley.com
PM Beer, SJ Bakri, RJ Singh, W Liu, GB Peters III… - Ophthalmology, 2003 - Elsevier
… on the pharmacokinetics of intravitreal triamcinolone acetonide in human eyes with disease … intraocular pharmacokinetics of triamcinolone acetonide after a single intravitreal injection. …
Number of citations: 804 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。